molecular formula C8H10O2 B8775322 5-(Hydroxymethyl)-2-methylphenol

5-(Hydroxymethyl)-2-methylphenol

Cat. No.: B8775322
M. Wt: 138.16 g/mol
InChI Key: XGYCFBRLHVWRLV-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methylphenol (CAS: Not explicitly listed in provided evidence) is a phenolic derivative featuring a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a methyl group (-CH₃) on a benzene ring. These analogs, such as 5-(hydroxymethyl)furfural (HMF) and substituted phenolic derivatives, share functional groups that influence their chemical behavior, bioactivity, and applications.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methylphenol

InChI

InChI=1S/C8H10O2/c1-6-2-3-7(5-9)4-8(6)10/h2-4,9-10H,5H2,1H3

InChI Key

XGYCFBRLHVWRLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)O

Origin of Product

United States

Comparison with Similar Compounds

5-(Hydroxymethyl)furfural (HMF)

  • Structure : Furan ring with hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups at positions 5 and 2, respectively (CAS: 67-47-0) .
  • Key Properties :
    • Molecular Formula : C₆H₆O₃
    • Molecular Weight : 126.11 g/mol
    • Applications : Biomass-derived platform chemical for biofuels, polymers, and pharmaceuticals .
  • Comparison: Unlike 5-(Hydroxymethyl)-2-methylphenol, HMF lacks a phenolic -OH group but shares the hydroxymethyl substituent. Its aldehyde group makes it reactive in condensation and oxidation reactions . Thermal Stability: HMF is a major product of sugar pyrolysis (500°C), highlighting its thermal resilience .

5-Hydroxymethyl-1H-pyrrole-2-carboxaldehyde

  • Structure: Pyrrole ring with hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups (CAS: Not listed).
  • Key Properties :
    • Bioactivity : Exhibits antibacterial activity against Staphylococcus aureus .
  • Comparison: The pyrrole core differs from the benzene ring in this compound, leading to distinct electronic properties and reactivity.

Hydroxyacetophenone Derivatives

  • Example: [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7) .
  • Key Properties :
    • Molecular Formula : C₉H₉ClO₃
    • Melting Point : 97–98°C
    • Synthesis : Prepared via Friedel-Crafts acylation or condensation reactions.
  • Comparison: The acetyl group (-COCH₃) and chloro substituent differentiate this compound from this compound. Hydroxymethyl groups in both compounds enhance solubility in polar solvents.

5-(Hydroxymethyl)-2-furaldehyde (5-HMF Analogs)

  • Structure : Furan derivatives with hydroxymethyl and aldehyde groups.
  • Occurrence : Found in pineapple waste, Bouea macrophylla juice, and traditional Chinese medicine extracts .
  • Comparison: These compounds are less polar than phenolic analogs due to the absence of a phenolic -OH group. Their volatility allows detection via GC-MS in plant extracts .

Data Tables

Table 1. Physicochemical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Applications/Sources
5-(Hydroxymethyl)furfural (HMF) C₆H₆O₃ 126.11 67-47-0 30–33 (decomposes) Bio-oils, pharmaceuticals
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 50317-52-7 97–98 Synthetic intermediates
5-Hydroxymethyl-1H-pyrrole-2-carboxaldehyde C₆H₇NO₂ 141.13 N/A N/A Antibacterial agent
This compound (Theoretical) C₈H₁₀O₂ 138.16 Not listed N/A Hypothetical (based on analogs)

Table 2. Bioactivity Comparison

Compound Bioactivity Source Organism/Application
5-Hydroxymethylfurfural Precursor for furan dicarboxylic acid (FDCA) via enzymatic oxidation Biomass pyrolysis
Valerenic acid Antibacterial against Pseudomonas aeruginosa and E. coli Thalictrum microgynum extracts
5-Hydroxymethyl-1H-pyrrole-2-carboxaldehyde Inhibits Staphylococcus aureus Thalictrum microgynum extracts

Research Findings and Implications

  • Structural Impact on Reactivity: Hydroxymethyl groups enhance solubility and participation in oxidation or glycosylation reactions. For example, HMF is oxidized to FDCA, a polymer precursor , while phenolic analogs like this compound may exhibit antioxidant properties.
  • Thermal Behavior: HMF forms at high temperatures (e.g., 500°C pyrolysis), whereas phenolic derivatives are more stable in aqueous extracts (e.g., traditional medicine decoctions) .
  • Analytical Detection: Hydroxymethyl-substituted compounds are detectable via GC-MS and HPLC in plant matrices, but phenolic derivatives may require derivatization for volatility .

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